molecular formula C12H17NO2S2 B11847772 4-Tosyl-1,4-thiazepane

4-Tosyl-1,4-thiazepane

Cat. No.: B11847772
M. Wt: 271.4 g/mol
InChI Key: PWVIQDRLXPSKSD-UHFFFAOYSA-N
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Description

4-Tosyl-1,4-thiazepane is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tosyl-1,4-thiazepane can be synthesized through various methods. One common approach involves the gold-catalyzed cyclization of 1,3-aminothioethers. This process includes a 7-exo-dig cyclization with carbon-sulfur bond formation and concomitant allyl sulfur-to-carbon migration . The reaction conditions typically involve the use of gold catalysts and specific reaction temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the gold-catalyzed cyclization process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Tosyl-1,4-thiazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tosyl group to a simpler amine.

    Substitution: Nucleophilic substitution reactions can replace the tosyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazepanes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Tosyl-1,4-thiazepane involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes with enzymes or receptors, modulating their activity. The tosyl group enhances the compound’s ability to participate in nucleophilic and electrophilic reactions, facilitating its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Tosyl-1,4-thiazepane’s unique combination of sulfur and nitrogen atoms, along with the tosyl group, provides distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocycles .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c1-11-3-5-12(6-4-11)17(14,15)13-7-2-9-16-10-8-13/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVIQDRLXPSKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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